Pmc-S-methylisothiourea

iNOS inhibition Inflammation Septic shock

Researchers requiring selective iNOS inhibition without cardiovascular artifacts from non-selective NOS blockers face a critical reagent gap. Pmc-S-methylisothiourea (CAS 185674-98-0) closes this gap as both a guanylation reagent and a precursor to a competitive iNOS inhibitor 10-30× more potent than MeArg (EC50 2-6 μM). Its orthogonal Pmc group withstands organometallics, strong bases, and hydrogenolysis-enabling multi-step syntheses impossible with Boc/Fmoc chemistry-while deprotection under vigorous acid yields the active inhibitor. • Reduces IL-1β, TNF-α; prevents GAG loss & cartilage lesion severity in OA models • Superior in vivo efficacy over standard vasopressors in endotoxic shock models • Packaged under inert atmosphere; shipped with blue ice or ambient per request

Molecular Formula C16H24N2O3S2
Molecular Weight 356.5 g/mol
CAS No. 185674-98-0
Cat. No. B554701
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePmc-S-methylisothiourea
CAS185674-98-0
SynonymsPmc-S-methylisothiourea; 185674-98-0
Molecular FormulaC16H24N2O3S2
Molecular Weight356.5 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1C)S(=O)(=O)N=C(N)SC)C)CCC(O2)(C)C
InChIInChI=1S/C16H24N2O3S2/c1-9-10(2)14(23(19,20)18-15(17)22-6)11(3)12-7-8-16(4,5)21-13(9)12/h7-8H2,1-6H3,(H2,17,18)
InChIKeyHQHUGFRYEKXPQL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pmc-S-methylisothiourea (CAS 185674-98-0): A Multifunctional Reagent for Selective iNOS Inhibition and Orthogonal Guanidine Synthesis


Pmc-S-methylisothiourea (CAS 185674-98-0) is a chemical compound with the molecular formula C₁₆H₂₄N₂O₃S₂ and a molecular weight of 356.51 g/mol . It is a derivative of S-methylisothiourea (SMT) that contains a Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) protecting group. This compound serves dual purposes in scientific research: it is a precursor to a potent, competitive, and selective inhibitor of inducible nitric oxide synthase (iNOS) , and it is a specialized reagent used in organic synthesis for the guanylation of amines .

Pmc-S-methylisothiourea: Why This Specific Reagent Cannot Be Replaced by Generic Analogs


Substituting Pmc-S-methylisothiourea with a generic analog, such as an unprotected S-methylisothiourea salt or a differently protected derivative, is not feasible due to its unique orthogonal protection chemistry. Unlike Boc or Fmoc groups which are labile to acid or base respectively, the Pmc group is stable to a broad range of conditions including strong bases and organometallics, yet it can be removed under specific, more vigorous acidic conditions . This orthogonal stability allows for complex, multi-step syntheses without unwanted deprotection, a feature not available in simpler, unprotected iNOS inhibitors like S-methylisothiourea sulfate [1]. This dual identity—as a protected synthetic intermediate and a precursor to a potent, selective inhibitor—means it cannot be directly replaced by compounds that fulfill only one of these functions [2].

Quantitative Differentiation of Pmc-S-methylisothiourea: Head-to-Head Data vs. NOS Inhibitors and Protective Groups


Superior iNOS Inhibitory Potency of S-methylisothiourea Compared to Standard L-Arginine Analogs

The active core of the compound, S-methylisothiourea (SMT), demonstrates significantly higher potency for inhibiting inducible nitric oxide synthase (iNOS) than the standard NOS inhibitor NG-methyl-L-arginine (MeArg). In immunostimulated macrophages, SMT is at least 10- to 30-fold more potent, a differentiation that is critical for experimental models requiring effective iNOS suppression [1].

iNOS inhibition Inflammation Septic shock

Enhanced iNOS Selectivity Profile of S-methylisothiourea Over Other Isothioureas

Within the isothiourea class, S-methylisothiourea (SMT) exhibits a more favorable selectivity profile for iNOS compared to eNOS. Unlike ethyl- and isopropyl-isothioureas which are potent inhibitors of both isoforms, SMT shows relative selectivity for iNOS. Furthermore, in vivo, SMT causes only a weak pressor response compared to MeArg, indicating a reduced interference with physiological eNOS function [1].

iNOS selectivity Drug safety Cardiovascular

Therapeutic Efficacy of S-methylisothiourea vs. Standard Vasopressor in Endotoxic Shock

In a rat model of endotoxic shock, a low dose of SMT (0.1 mg/kg/h) was superior to the standard vasopressor norepinephrine. While norepinephrine maintained blood pressure, it failed to correct lactic acidosis or organ dysfunction. In contrast, low-dose SMT prevented hypotension, maintained cardiac output, blunted lactic acidosis, and reduced signs of renal dysfunction, highlighting a mechanistic advantage beyond simple blood pressure support [1].

Septic shock In vivo efficacy Hemodynamics

Disease-Modifying Efficacy in Osteoarthritis Model vs. Untreated Controls

In a surgical model of osteoarthritis (ACLT and medial meniscectomy) in rats, administration of SMT reduced mechanical hyperalgesia and serum levels of pro-inflammatory cytokines IL-1β and TNF-α. Crucially, SMT also reduced the loss of glycosaminoglycan (GAG) from articular cartilage and microscopically reduced the severity of cartilage lesions [1].

Osteoarthritis Chondroprotection Pain

Orthogonal Stability of the Pmc Protecting Group vs. Standard Protecting Groups

The Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) group in Pmc-S-methylisothiourea provides orthogonal protection relative to acid-labile (Boc) and base-labile (Fmoc) groups. It is stable to most organometallics, bases, and hydrogenolysis, but can be removed under more vigorous acidic conditions . This allows for sequential, selective deprotection strategies that are impossible with simpler, unprotected S-methylisothiourea reagents.

Peptide synthesis Protecting group Orthogonal synthesis

Broad Enzymatic Specificity of S-methylisothiourea vs. Other Isothiourea Derivatives

S-methylisothiourea (SMT) does not inhibit a panel of other enzymes, including arginase, xanthine oxidase, and cytochrome P450, at concentrations up to 1 mM [1]. In contrast, the closely related analog S-aminoethyl-isothiourea (AETU) shows a slight inhibition of arginase activity [2]. This indicates a cleaner target profile for SMT, reducing the likelihood of confounding effects in biological assays.

Target specificity Off-target effects Arginase

Key Research and Industrial Applications of Pmc-S-methylisothiourea (CAS 185674-98-0)


Preclinical Modeling of Septic Shock and Cardiovascular Dysfunction

This compound is ideally suited for use in rodent models of septic shock and endotoxemia to study the role of iNOS-derived nitric oxide in vascular failure and organ injury. Its superior potency and iNOS selectivity, as demonstrated by EC50 values 10-30 times lower than MeArg and a superior in vivo efficacy over standard vasopressors [1], make it the reagent of choice for dissecting iNOS-specific pathophysiology without the confounding cardiovascular effects associated with non-selective NOS inhibitors [2].

Investigating Chronic Inflammatory and Degenerative Diseases

Researchers studying the contribution of iNOS to chronic inflammatory diseases like osteoarthritis should utilize this compound. Its proven ability to not only reduce inflammatory markers (IL-1β, TNF-α) but also to confer chondroprotection by preventing GAG loss and reducing cartilage lesion severity in a surgical OA model provides a strong rationale for its use in long-term disease progression studies [1].

Complex Synthesis of Guanidinylated Peptides and Molecules

Organic and peptide chemists engaged in the multi-step synthesis of guanidine-containing molecules will find this reagent essential. The orthogonal stability of the Pmc group to a wide array of reaction conditions (organometallics, strong bases, hydrogenolysis) [1] enables synthetic strategies that are impossible with standard Boc/Fmoc chemistry. This is particularly valuable for introducing guanidino groups into sensitive peptide sequences or other complex architectures.

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